molecular formula C10H14BrNO2S B1333676 tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate CAS No. 215183-27-0

tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate

Cat. No.: B1333676
CAS No.: 215183-27-0
M. Wt: 292.19 g/mol
InChI Key: CVNITIPQHIGCKI-UHFFFAOYSA-N
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Description

Tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate, or TBBC, is an organobromine compound that is currently being studied for its potential applications in scientific research. TBBC has been found to have a variety of effects on biological systems and is being used to study the mechanisms of action of various drugs and chemicals. TBBC is a useful tool for researchers as it has many advantages and limitations for lab experiments, and has been found to have both in vivo and in vitro applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation for Diels‐Alder Reaction : Tert-butyl carbamates, including tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate, are used in preparing compounds for Diels‐Alder reactions, an important method in synthetic organic chemistry. This preparation involves a series of chemical reactions leading to the synthesis of complex organic structures (Padwa, Brodney, & Lynch, 2003).

  • Crystal Structures Involving Halogen Bonds : The compound is part of a family of isostructural compounds, where molecules are linked via hydrogen and halogen bonds involving the same carbonyl group. This highlights its role in forming stable crystal structures (Baillargeon et al., 2017).

  • Catalyst-Free Substitution Reactions : It is used in catalyst-free and regioconvergent substitution reactions of bromothiophenes. This indicates its potential in organic synthesis processes that are less dependent on transition-metal catalysts (Imamoto et al., 2016).

Synthesis of Biologically Active Compounds

  • Intermediate in Synthesizing Biologically Active Compounds : It serves as an important intermediate in the synthesis of various biologically active compounds like omisertinib (AZD9291), highlighting its importance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).

  • Building Blocks for Protease Inhibitors : Enantioselective syntheses using tert-butyl carbamates lead to the creation of potential inhibitors for enzymes like β-secretase, which are significant in medical research, particularly in the treatment of diseases like Alzheimer's (Ghosh, Cárdenas, & Brindisi, 2017).

Environmental and Analytical Applications

  • MTBE Oxidation in Water Treatment : Methyl tert-butyl ether (MTBE) oxidation studies, where tert-butyl carbamates are formed as degradation products, provide insights into the treatment of water contaminated with MTBE, a gasoline additive (Acero et al., 2001).

  • Analyzing Degradation in Biological Systems : Studies on the metabolism of tert-butyl carbamates in insects and mammals help in understanding the environmental and biological degradation processes of these compounds (Douch & Smith, 1971).

Properties

IUPAC Name

tert-butyl N-[(5-bromothiophen-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)14-9(13)12-6-7-4-5-8(11)15-7/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNITIPQHIGCKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381558
Record name tert-Butyl [(5-bromothiophen-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215183-27-0
Record name tert-Butyl [(5-bromothiophen-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 215183-27-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of produce tert-butyl thiophen-2-ylmethylcarbamate (1.28 g, 6 mmol, 1.0 equiv.) in DMF (4 mL) was added NBS (1.17 g, 6.6 mmol, 1.1 eq). After stirring at 20° C. for 5 h, the reaction mixture was diluted with ethyl acetate and washed with water for three times. The organic layer was dried (MgSO4) and concentrated in vacua. The residue was purified by silica gel column chromatography (PE/EtOAc=100:1 to 5:1) to afford tert-butyl (5-bromothiophen-2-yl)methylcarbamate (1.6 g, 91%). LC-MS (m/z)=235.9 [M−55]+. 1H NMR (400 MHz, DMSO-d6): δ 1.39 (s, 9H), 4.20 (d, J=6.0 Hz, 2H), 6.76 (d, J=4.0 Hz, 1H), 7.03 (d, J=3.6 Hz, 1H), 7.52 (t, J=5.6 Hz, 1H).
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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